molecular formula C17H19N5O2S B6457595 3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549012-62-4

3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6457595
CAS No.: 2549012-62-4
M. Wt: 357.4 g/mol
InChI Key: NADWIRUFPJFZOZ-UHFFFAOYSA-N
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Description

3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole core, which is known for its diverse biological activities, and a piperazine ring, which is often found in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine ring and the ethylpyrimidine group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which 3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine
  • 3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
  • 3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine

Uniqueness

Compared to these similar compounds, 3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione stands out due to its unique benzothiazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug development and material science.

Properties

IUPAC Name

3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-2-13-11-18-17(19-12-13)22-9-7-21(8-10-22)16-14-5-3-4-6-15(14)25(23,24)20-16/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADWIRUFPJFZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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